molecular formula C11H10O2 B14212842 3-Butyn-2-one, 4-[4-(hydroxymethyl)phenyl]- CAS No. 830329-20-9

3-Butyn-2-one, 4-[4-(hydroxymethyl)phenyl]-

Cat. No.: B14212842
CAS No.: 830329-20-9
M. Wt: 174.20 g/mol
InChI Key: LJDXRFYEVAHDPZ-UHFFFAOYSA-N
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Description

3-Butyn-2-one, 4-[4-(hydroxymethyl)phenyl]- is an organic compound with the molecular formula C10H8O2 It is a derivative of 3-butyn-2-one, featuring a phenyl group substituted with a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyn-2-one, 4-[4-(hydroxymethyl)phenyl]- typically involves the reaction of 4-phenyl-3-butyn-2-one with formaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the hydroxymethyl group is introduced to the phenyl ring.

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Butyn-2-one, 4-[4-(hydroxymethyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Formation of 4-[4-(carboxymethyl)phenyl]-3-butyn-2-one.

    Reduction: Formation of 4-[4-(hydroxymethyl)phenyl]-3-butyn-2-ol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

3-Butyn-2-one, 4-[4-(hydroxymethyl)phenyl]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Butyn-2-one, 4-[4-(hydroxymethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The phenyl ring and carbonyl group also play crucial roles in its chemical behavior.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-3-butyn-2-one: Lacks the hydroxymethyl group, resulting in different chemical properties and reactivity.

    4-Phenyl-3-buten-2-one: Contains a double bond instead of a triple bond, leading to variations in reactivity and applications.

Uniqueness

3-Butyn-2-one, 4-[4-(hydroxymethyl)phenyl]- is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. This functional group enhances its potential for various applications, making it a valuable compound in scientific research.

Properties

CAS No.

830329-20-9

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

4-[4-(hydroxymethyl)phenyl]but-3-yn-2-one

InChI

InChI=1S/C11H10O2/c1-9(13)2-3-10-4-6-11(8-12)7-5-10/h4-7,12H,8H2,1H3

InChI Key

LJDXRFYEVAHDPZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C#CC1=CC=C(C=C1)CO

Origin of Product

United States

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